molecular formula C8H7NO4 B12569580 (4-Formylphenyl)methyl nitrate CAS No. 198978-87-9

(4-Formylphenyl)methyl nitrate

Cat. No.: B12569580
CAS No.: 198978-87-9
M. Wt: 181.15 g/mol
InChI Key: LLQZLKZEJDXBDS-UHFFFAOYSA-N
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Description

(4-Formylphenyl)methyl nitrate is an organic compound characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a methyl nitrate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Formylphenyl)methyl nitrate typically involves a multi-step process. One common method starts with the nitration of toluene to form nitrotoluene, followed by the oxidation of the methyl group to a formyl group, resulting in 4-formylnitrobenzene. The final step involves the nitration of the formyl group to produce this compound .

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (4-Formylphenyl)methyl nitrate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 4-Formylbenzoic acid.

    Reduction: 4-Formylphenylamine.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

(4-Formylphenyl)methyl nitrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Formylphenyl)methyl nitrate involves its interaction with specific molecular targets. The nitrate group can release nitric oxide, which acts as a signaling molecule in various biological pathways. The formyl group can participate in nucleophilic addition reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: (4-Formylphenyl)methyl nitrate is unique due to the presence of both a formyl group and a nitrate group, which confer distinct chemical reactivity and potential applications. Its ability to release nitric oxide and participate in electrophilic aromatic substitution reactions sets it apart from other similar compounds.

Properties

CAS No.

198978-87-9

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

IUPAC Name

(4-formylphenyl)methyl nitrate

InChI

InChI=1S/C8H7NO4/c10-5-7-1-3-8(4-2-7)6-13-9(11)12/h1-5H,6H2

InChI Key

LLQZLKZEJDXBDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO[N+](=O)[O-])C=O

Origin of Product

United States

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